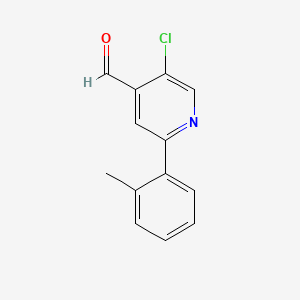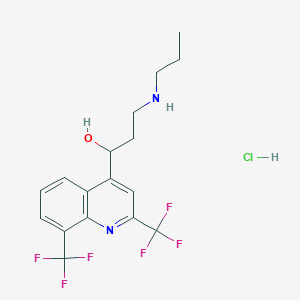
Agn-PC-0NI921
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0NI921 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI921 involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and advantages:
Template Method: Requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the above methods, with a focus on optimizing yield and purity. Techniques such as vacuum filtration and spray coating are often used to produce high-quality films and coatings .
化学反応の分析
Types of Reactions
Agn-PC-0NI921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrazine.
Substitution: Often involves halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
科学的研究の応用
Agn-PC-0NI921 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Studied for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive films and coatings for electronic devices
作用機序
The mechanism of action of Agn-PC-0NI921 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways and cellular signaling mechanisms .
類似化合物との比較
Similar Compounds
Agn-PC-0NI321: Shares similar structural features but differs in its reactivity and applications.
Agn-PC-0NI4RE: Another related compound with distinct properties and uses.
Uniqueness
Agn-PC-0NI921 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
57120-44-2 |
|---|---|
分子式 |
C17H19ClF6N2O |
分子量 |
416.8 g/mol |
IUPAC名 |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-3-(propylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O.ClH/c1-2-7-24-8-6-13(26)11-9-14(17(21,22)23)25-15-10(11)4-3-5-12(15)16(18,19)20;/h3-5,9,13,24,26H,2,6-8H2,1H3;1H |
InChIキー |
LPDDKMNDQUQGKD-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


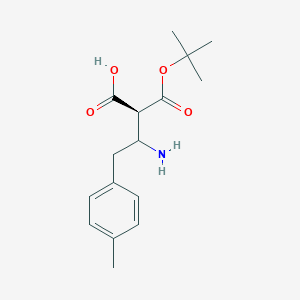
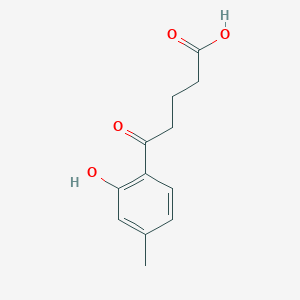

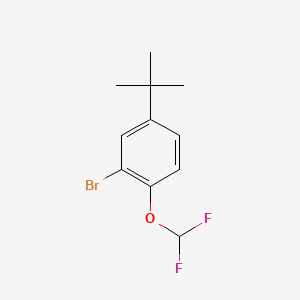
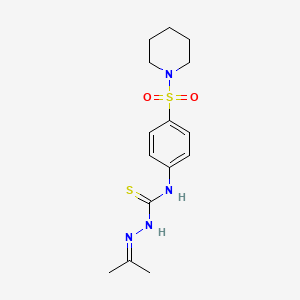
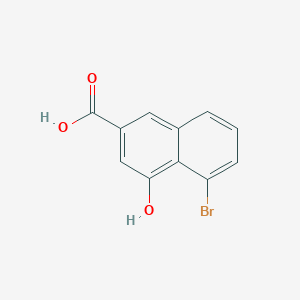
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
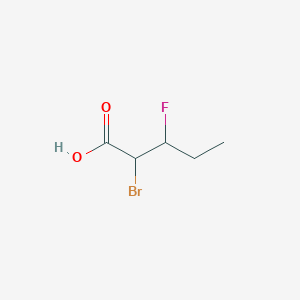


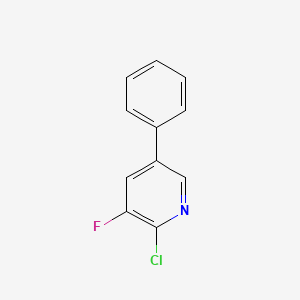
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
